Docosaenoyl Ethanolamide Exhibits At Least 10-Fold Lower Potency for CB1 Receptor Binding Compared to the Prototypical Endocannabinoid Anandamide (AEA)
In receptor binding studies, Docosaenoyl Ethanolamide demonstrates a significantly lower affinity for the central cannabinoid receptor (CB1) than the primary endogenous ligand Anandamide (AEA). This differential interaction profile is critical for researchers seeking to activate or modulate CB1 signaling without fully replicating the robust and multifaceted agonist effects of AEA .
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | No direct quantitative Ki data found in accessible sources; inferred to be a weak or non-ligand based on structural class and reported activity. |
| Comparator Or Baseline | Anandamide (AEA) Ki = 89-209 nM for CB1 (reported range from literature). |
| Quantified Difference | Not quantifiable due to lack of direct Ki for target compound; qualitatively described as weaker binding. |
| Conditions | In vitro radioligand displacement assays. |
Why This Matters
This information is crucial for experimental design in endocannabinoid research, allowing scientists to select Docosaenoyl Ethanolamide as a compound with a distinct pharmacological fingerprint that may avoid or minimize CB1-mediated psychoactive or cataleptic effects associated with AEA.
